molecular formula C9H12N2O4 B13692730 Ethyl 3-(tetrahydrofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-(tetrahydrofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B13692730
M. Wt: 212.20 g/mol
InChI Key: FAGBQILCBXIEJX-UHFFFAOYSA-N
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Description

Ethyl 3-(tetrahydrofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a tetrahydrofuran ring fused with an oxadiazole ring, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(tetrahydrofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-(tetrahydrofuran-2-yl)acetate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable nitrile oxide to yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(tetrahydrofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3-(tetrahydrofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(tetrahydrofuran-2-yl)-1,3,4-oxadiazole-5-carboxylate
  • Ethyl 3-(tetrahydrofuran-2-yl)-1,2,3-triazole-5-carboxylate

Uniqueness

Ethyl 3-(tetrahydrofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in various fields .

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

ethyl 3-(oxolan-2-yl)-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C9H12N2O4/c1-2-13-9(12)8-10-7(11-15-8)6-4-3-5-14-6/h6H,2-5H2,1H3

InChI Key

FAGBQILCBXIEJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2CCCO2

Origin of Product

United States

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